N-(dimethylsulfamoyl)-N-methyl-4-methylsulfanylaniline
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Overview
Description
N-(dimethylsulfamoyl)-N-methyl-4-methylsulfanylaniline is an organic compound that features a sulfamoyl group, a methyl group, and a methylsulfanyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethylsulfamoyl)-N-methyl-4-methylsulfanylaniline typically involves the reaction of N-methyl-4-methylsulfanylaniline with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(dimethylsulfamoyl)-N-methyl-4-methylsulfanylaniline undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Nitrating agents like nitric acid and sulfuric acid, halogenating agents like chlorine or bromine.
Reduction: Iron powder, hydrochloric acid, and other reducing agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Nitro derivatives, halogenated derivatives.
Reduction: Amines.
Scientific Research Applications
N-(dimethylsulfamoyl)-N-methyl-4-methylsulfanylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(dimethylsulfamoyl)-N-methyl-4-methylsulfanylaniline involves its interaction with molecular targets through its functional groups. The sulfamoyl group can form hydrogen bonds and interact with biological molecules, while the methylsulfanyl group can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylsulfamoyl chloride: A related compound used in the synthesis of sulfonamides.
N-Methyl-4-methylsulfanylaniline: A precursor in the synthesis of N-(dimethylsulfamoyl)-N-methyl-4-methylsulfanylaniline.
Dimethylsulfamoyl chloride: Another related compound with similar reactivity.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfamoyl and methylsulfanyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(dimethylsulfamoyl)-N-methyl-4-methylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2/c1-11(2)16(13,14)12(3)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTVQIHOZMXELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)C1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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